RP 67580

Description

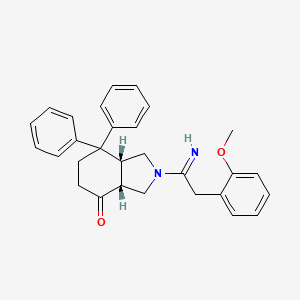

Structure

3D Structure

Properties

IUPAC Name |

(3aR,7aR)-2-[2-(2-methoxyphenyl)ethanimidoyl]-7,7-diphenyl-1,3,3a,5,6,7a-hexahydroisoindol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O2/c1-33-27-15-9-8-10-21(27)18-28(30)31-19-24-25(20-31)29(17-16-26(24)32,22-11-4-2-5-12-22)23-13-6-3-7-14-23/h2-15,24-25,30H,16-20H2,1H3/t24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBOQFANCXZMAU-LOSJGSFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=N)N2CC3C(C2)C(CCC3=O)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1CC(=N)N2C[C@H]3[C@@H](C2)C(CCC3=O)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30929179 | |

| Record name | 2-[2-(2-Methoxyphenyl)ethanimidoyl]-7,7-diphenyloctahydro-4H-isoindol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135911-02-3 | |

| Record name | (3aR,7aR)-Octahydro-2-[1-imino-2-(2-methoxyphenyl)ethyl]-7,7-diphenyl-4H-isoindol-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135911-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135911023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RP-67580 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[2-(2-Methoxyphenyl)ethanimidoyl]-7,7-diphenyloctahydro-4H-isoindol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RP-67580 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49U9M41BGY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to RP 67580: A Selective NK1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP 67580, with the chemical structure (3aR,7aR)-7,7-diphenyl-2-[1-imino-2-(2-methoxyphenyl)ethyl] perhydroisoindol-4-one, is a potent and selective non-peptide antagonist of the neurokinin 1 (NK1) receptor.[1] The NK1 receptor, the primary receptor for the neuropeptide Substance P (SP), is a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and mood disorders.[2][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its binding affinity, in vitro and in vivo functional activity, and detailed experimental protocols for its evaluation.

Core Properties of this compound

This compound acts as a competitive antagonist at the NK1 receptor, effectively inhibiting the binding of Substance P.[1][4] Its selectivity for the NK1 receptor over other tachykinin receptors, such as NK2 and NK3, has been well-established.[1][5] It is important to note that this compound exhibits species-specific affinity, with higher potency observed in rats and mice compared to humans.[5][6] The enantiomer of this compound, RP 68651, is devoid of significant activity at the NK1 receptor and often serves as a negative control in experimental studies.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various binding and functional assays.

Table 1: Binding Affinity of this compound for the NK1 Receptor

| Preparation | Radioligand | Ki (nM) | Species | Reference |

| Brain Membranes | [3H]SP | 4.16 | Rat | [1][4] |

| Brain Synaptosomes | [125I]-BHSP | 2.9 | Rat | [9][10] |

| Transfected CHO Cells | [3H]this compound | 1.22 ± 0.27 (KD) | Rat | [11] |

Table 2: In Vitro Functional Activity of this compound

| Assay | Preparation | Agonist | pA2 Value | Species | Reference |

| Guinea Pig Ileum Contraction | Guinea Pig Ileum | Substance P | 7.16 | Guinea Pig | [1] |

| Guinea Pig Ileum Contraction | Guinea Pig Ileum | Septide | 7.59 | Guinea Pig | [1] |

| Phospholipase C Activation | Cortical Astrocytes | [Pro9]SP | 8.28 | Mouse | [9] |

| Ventral Root Depolarization | Neonatal Spinal Cord | Substance P Methyl Ester | 7.49 | Rat | [12] |

| Ventral Root Depolarization | Neonatal Spinal Cord | Neurokinin A | 7.47 | Rat | [12] |

Table 3: In Vivo Efficacy of this compound

| Model | Endpoint | ED50 (mg/kg) | Route of Administration | Species | Reference |

| Neurogenic Plasma Extravasation (Saphenous Nerve Stimulation) | Inhibition of Extravasation | 0.15 | i.v. | Rat | [1][4] |

| Substance P-induced Plasma Extravasation (Urinary Bladder) | Inhibition of Extravasation | 0.04 | i.v. | Rat | [1] |

| Phenylbenzoquinone-induced Writhing | Analgesia | 0.07 | s.c. | Mouse | [1] |

| Formalin Test | Analgesia | 3.7 | s.c. | Mouse | [1] |

| Diabetes-induced Mechanical Hyperalgesia | Relief of Hyperalgesia | 1-9 (dose-dependent effect) | s.c. | Rat | [7] |

Signaling Pathways and Experimental Workflows

NK1 Receptor Signaling Pathway

Substance P binding to the NK1 receptor primarily activates the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade involving phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound competitively blocks the initial binding of Substance P, thereby inhibiting this entire downstream signaling pathway.

Caption: NK1 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Workflow for In Vitro Evaluation

The in vitro characterization of this compound typically involves a series of experiments to determine its binding affinity and functional antagonism. This workflow starts with membrane preparation from tissues or cultured cells expressing the NK1 receptor, followed by radioligand binding assays and functional assays measuring second messenger accumulation.

Caption: A typical experimental workflow for the in vitro evaluation of this compound.

Logical Relationship of Antagonist Action

The antagonist action of this compound can be understood as a logical "if-then-else" relationship. If Substance P is present and binds to the NK1 receptor, a biological response is initiated. However, if this compound is also present, it competes with Substance P for the receptor binding site, thereby preventing the biological response.

Caption: Logical flow diagram of this compound's antagonist action at the NK1 receptor.

Detailed Experimental Protocols

Radioligand Binding Assay (Adapted from Garret et al., 1991 and Beaujouan et al., 1992)

-

Membrane Preparation:

-

Homogenize rat brain tissue in 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 µM phosphoramidon, 1 µM captopril, and 0.1% bovine serum albumin) to a final protein concentration of approximately 0.2-0.4 mg/mL.

-

-

Binding Reaction:

-

In a final volume of 250 µL, incubate the membrane preparation with a fixed concentration of radioligand (e.g., 0.5 nM [³H]SP or [¹²⁵I]-BHSP) and varying concentrations of this compound.

-

Define non-specific binding in the presence of a high concentration of unlabeled Substance P (e.g., 1 µM).

-

Incubate for 60 minutes at 20°C.

-

-

Separation and Detection:

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethylenimine.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound from the competition curve using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

In Vitro Functional Assay: Phosphoinositide Hydrolysis (Adapted from Beaujouan et al., 1992)

-

Cell Culture and Labeling:

-

Culture cortical astrocytes from newborn mice in a suitable medium.

-

Label the cells by incubating them with myo-[³H]inositol (e.g., 1 µCi/mL) in an inositol-free medium for 24-48 hours to allow for incorporation into membrane phosphoinositides.

-

-

Antagonist and Agonist Treatment:

-

Wash the labeled cells and pre-incubate them with varying concentrations of this compound in a buffer containing LiCl (e.g., 10 mM) for 15 minutes. LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Stimulate the cells by adding a fixed concentration of an NK1 agonist (e.g., 10 nM [Pro⁹]SP) and incubate for a further 30-60 minutes.

-

-

Extraction and Measurement of Inositol Phosphates:

-

Terminate the reaction by adding a solution like ice-cold 10% trichloroacetic acid (TCA).

-

Separate the total inositol phosphates from free myo-[³H]inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

-

Elute the inositol phosphates and quantify the radioactivity by liquid scintillation counting.

-

-

Data Analysis:

-

Construct concentration-response curves for the agonist in the absence and presence of different concentrations of this compound.

-

Perform a Schild analysis to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

-

In Vivo Model: Neurogenic Plasma Extravasation (Adapted from Garret et al., 1991)

-

Animal Preparation:

-

Anesthetize male Sprague-Dawley rats.

-

Administer Evans blue dye (e.g., 50 mg/kg, i.v.), which binds to plasma albumin and serves as a marker for plasma extravasation.

-

Expose the saphenous nerve in one hind paw for antidromic electrical stimulation.

-

-

Drug Administration and Stimulation:

-

Administer this compound intravenously at various doses 5 minutes prior to nerve stimulation.

-

Electrically stimulate the distal end of the cut saphenous nerve (e.g., 10 V, 5 Hz, 1 ms (B15284909) duration for 5 minutes).

-

-

Quantification of Plasma Extravasation:

-

After a set period (e.g., 30 minutes), euthanize the animal and dissect the skin from both the stimulated and contralateral unstimulated hind paws.

-

Extract the Evans blue dye from the skin samples by incubating them in a solvent like formamide.

-

Measure the concentration of the extracted dye spectrophotometrically (e.g., at 620 nm).

-

-

Data Analysis:

-

Calculate the amount of plasma extravasation as the difference in dye content between the stimulated and unstimulated paws.

-

Determine the dose-dependent inhibitory effect of this compound and calculate the ED₅₀ value, the dose that produces 50% of the maximal inhibition.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the NK1 receptor. Its high affinity and selectivity in rodent models have made it instrumental in elucidating the involvement of Substance P in pain, inflammation, and other neurological processes. This technical guide provides a comprehensive summary of its key characteristics and the methodologies used for its evaluation, serving as a valuable resource for researchers in the field of neuroscience and drug discovery.

References

- 1. pnas.org [pnas.org]

- 2. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuronal Pathways Linking Substance P to Drug Addiction and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | NK1 Receptors | Tocris Bioscience [tocris.com]

- 6. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. RP-67580, a specific tachykinin NK1 receptor antagonist, relieves chronic hyperalgesia in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Higher potency of this compound, in the mouse and the rat compared with other nonpeptide and peptide tachykinin NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Higher potency of this compound, in the mouse and the rat compared with other nonpeptide and peptide tachykinin NK1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interaction of the substance P receptor antagonist this compound with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of this compound, a tachykinin NK1 receptor antagonist, on a primary afferent‐evoked response of ventral roots in the neonatal rat spinal cord | Semantic Scholar [semanticscholar.org]

RP 67580: A Technical Whitepaper on the Discovery and Development of a Pioneering NK1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the discovery, development, and pharmacological characterization of RP 67580, a potent and selective nonpeptide antagonist of the neurokinin-1 (NK1) receptor. Synthesized by Rhône-Poulenc, this compound was a seminal compound in the exploration of the therapeutic potential of NK1 receptor blockade. This whitepaper details its mechanism of action, key in vitro and in vivo data, experimental methodologies, and the subsequent trajectory of this class of compounds in drug development. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using DOT language.

Introduction

Substance P (SP), an undecapeptide of the tachykinin family, is a key neurotransmitter and neuromodulator in the central and peripheral nervous systems. Its biological effects are primarily mediated through the neurokinin-1 (NK1) receptor, a G protein-coupled receptor. The SP/NK1 pathway is implicated in a wide range of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis. The discovery of nonpeptide antagonists of the NK1 receptor, such as this compound, represented a significant milestone, opening new avenues for therapeutic intervention.

This compound, with the chemical name (3aR,7aR)-7,7-diphenyl-2-[1-imino-2-(2-methoxyphenyl)ethyl] perhydroisoindol-4-one, emerged as a highly potent and selective antagonist at the rat and mouse NK1 receptors. Its discovery spurred extensive research into the roles of Substance P and the potential of NK1 receptor antagonists in various clinical indications.

Discovery and Synthesis

This compound was discovered and developed by scientists at Rhône-Poulenc (now part of Sanofi). The synthesis of this compound and related perhydroisoindole derivatives is described in patents filed by the company. The core structure is a perhydroisoindole scaffold. The synthesis generally involves the reaction of a suitably substituted isoindole derivative with a side chain that confers high affinity for the NK1 receptor. While a detailed, step-by-step protocol for the synthesis of this compound is proprietary, the general approach can be gleaned from the patent literature which describes the reaction of an acid with an isoindole derivative to form an amide, which can then be converted to an amidine.

Mechanism of Action

This compound functions as a competitive antagonist at the NK1 receptor. It selectively binds to the receptor, preventing the binding of the endogenous ligand, Substance P. This blockade inhibits the downstream signaling cascade typically initiated by SP binding.

The NK1 receptor is coupled to a Gq protein. Upon activation by Substance P, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C. This signaling pathway is central to the excitatory effects of Substance P. This compound competitively inhibits this process.[1]

Caption: NK1 Receptor Signaling Pathway and Inhibition by this compound.

Pharmacological Data

In Vitro Pharmacology

This compound demonstrates high affinity and selectivity for the NK1 receptor, particularly in rodent species. Its binding affinity has been characterized in various in vitro assays.

Table 1: In Vitro Binding Affinities of this compound

| Parameter | Species/Tissue | Value | Reference |

| Ki | Rat Brain Membranes ([3H]SP binding) | 4.16 ± 0.59 nM | [2] |

| Ki | Rat NK1 Receptor | 2.9 nM | [3][4] |

| Ki | Rat NK2 and NK3 Receptors | > 10 µM | [3][4] |

| pA2 (SP-induced contraction) | Guinea Pig Ileum | 7.16 | [2] |

| pA2 (Septide-induced contraction) | Guinea Pig Ileum | 7.59 | [2] |

Table 2: In Vitro Functional Activity of this compound

| Assay | Preparation | Effect | Value | Reference |

| Phospholipase C Activation | Cultured cortical astrocytes (mouse) | Competitive inhibition of [Pro9]SP-induced activation | pA2 = 8.28 | [5][6] |

| Cytosolic Ca2+ Elevation | Cultured cortical astrocytes (mouse) | Reversible prevention of [Pro9]SP-induced elevation | Effective at 10-7 M | [6] |

In Vivo Pharmacology

In vivo studies have demonstrated the efficacy of this compound in models of neurogenic inflammation and pain.

Table 3: In Vivo Efficacy of this compound

| Model | Species | Endpoint | Route | ED50 | Reference |

| SP-induced Plasma Extravasation (Urinary Bladder) | Rat | Inhibition | i.v. | 0.04 mg/kg | [2] |

| Antidromic Electrical Stimulation-induced Plasma Extravasation (Saphenous Nerve) | Rat | Inhibition | i.v. | 0.15 mg/kg | [2][7] |

| Phenylbenzoquinone-induced Writhing | Mouse | Analgesia | s.c. | 0.07 mg/kg | [2] |

| Formalin Test | Mouse | Analgesia | s.c. | 3.7 mg/kg | [2] |

| Diabetes-induced Mechanical Hyperalgesia | Rat | Reduction of hyperalgesia | s.c. | 1-9 mg/kg (dose-dependent) | [8] |

Experimental Protocols

[3H]Substance P Binding Assay

This assay is used to determine the binding affinity of a compound for the NK1 receptor.

Caption: Workflow for a [³H]Substance P Radioligand Binding Assay.

Detailed Methodology:

-

Membrane Preparation: Homogenize rat brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Components:

-

Radioligand: [3H]Substance P.

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: Typically contains Tris-HCl, a divalent cation like MgCl2 or MnCl2, and a protease inhibitor cocktail.

-

-

Incubation: In a microplate, combine the membrane preparation, [3H]Substance P, and varying concentrations of this compound. Incubate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to minimize non-specific binding.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of [3H]Substance P binding against the concentration of this compound. Determine the IC50 (the concentration of this compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Phosphoinositide Hydrolysis Assay

This functional assay measures the ability of an antagonist to block the Substance P-induced production of inositol phosphates, a key second messenger in the NK1 receptor signaling pathway.

Detailed Methodology:

-

Cell Culture and Labeling: Culture cells expressing the NK1 receptor (e.g., cultured cortical astrocytes or CHO cells transfected with the NK1 receptor) in the presence of [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. Lithium chloride inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Incubation with Antagonist and Agonist: Add varying concentrations of this compound and incubate for a short period. Then, stimulate the cells with a fixed concentration of Substance P (or a selective NK1 agonist like septide) for a defined time (e.g., 30-60 minutes).

-

Extraction: Terminate the reaction by adding a solution such as ice-cold trichloroacetic acid or a chloroform/methanol mixture to extract the inositol phosphates.

-

Separation: Separate the inositol phosphates from other cellular components using anion-exchange chromatography (e.g., Dowex columns).

-

Quantification: Elute the [3H]inositol phosphates and measure the radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the amount of [3H]inositol phosphate (B84403) accumulation against the concentration of this compound. Determine the IC50 for the inhibition of the agonist-induced response. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.

Development and Clinical Perspective

A significant finding in the development of this compound was its species selectivity, exhibiting a much higher affinity for rodent NK1 receptors than for human receptors. This discovery highlighted the subtle but critical differences in the receptor's binding pocket across species.

This species difference led Rhône-Poulenc to develop a new compound, RPR-100893, with improved affinity for the human NK1 receptor. RPR-100893 advanced to Phase II clinical trials for the treatment of migraine. However, a double-blind, placebo-controlled trial with oral doses of 1, 5, and 20 mg of RPR-100893 failed to show efficacy in treating migraine attacks. This outcome, along with similar results for other NK1 receptor antagonists for this indication, suggested that targeting the NK1 receptor might not be an effective strategy for acute migraine treatment.

Despite the setbacks in migraine, the research on this compound and other first-generation NK1 antagonists was instrumental. It paved the way for the successful development of other NK1 receptor antagonists, such as aprepitant, which is now approved for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).

Conclusion

This compound was a landmark molecule in the field of tachykinin research. Its high potency and selectivity in preclinical models firmly established the therapeutic potential of NK1 receptor antagonism. While its development was hampered by species selectivity, the knowledge gained from its study was invaluable. It provided crucial insights into the pharmacology of the NK1 receptor, guided the design of subsequent antagonists with improved profiles for human receptors, and ultimately contributed to the successful clinical translation of this drug class for specific indications. The story of this compound serves as a compelling case study in the challenges and triumphs of modern drug discovery and development.

References

- 1. Assaying Inositol and Phosphoinositide Phosphatase Enzymes | Springer Nature Experiments [experiments.springernature.com]

- 2. Assay in Summary_ki [bindingdb.org]

- 3. US5631279A - Perhydroisoindole derivatives, preparation thereof and pharmaceutical compositions containing same - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. Design and synthesis of potential dual NK(1)/NK(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to RP 67580: A Selective Neurokinin-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

RP 67580 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed information on its binding affinity, functional activity, and the underlying signaling pathways is presented. Furthermore, this guide includes generalized experimental protocols for key in vitro assays and visual diagrams to facilitate a deeper understanding of its mechanism of action and experimental application.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (3aR,7aR)-2-[1-imino-2-(2-methoxyphenyl)ethyl]-7,7-diphenyl-octahydro-4H-isoindol-4-one, is a synthetic organic compound with a well-defined stereochemistry that is crucial for its biological activity.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (3aR,7aR)-2-[1-imino-2-(2-methoxyphenyl)ethyl]-7,7-diphenyl-octahydro-4H-isoindol-4-one | [1][2] |

| Synonyms | RP-67580 | [2] |

| CAS Number | 135911-02-3 | [2] |

| Molecular Formula | C₂₉H₃₀N₂O₂ | [2] |

| Molecular Weight | 438.57 g/mol | [2] |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO and ethanol | [2] |

Pharmacological Properties

This compound is a high-affinity competitive antagonist of the NK1 receptor, with a notable species-dependent selectivity, exhibiting higher potency in rodents (rat and mouse) compared to humans.[2][3] Its selectivity for the NK1 receptor over NK2 and NK3 receptors is significant.[2]

Binding Affinity

The binding affinity of this compound to the NK1 receptor has been determined through radioligand binding assays, typically using [³H]-Substance P or a similar radiolabeled ligand.

| Species/Cell Line | Receptor | Assay Type | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| Rat Brain Membranes | NK1 | Competition Binding | [³H]Substance P | 4.16 | - | [1] |

| Rat Brain Synaptosomes | NK1 | Competition Binding | [¹²⁵I]-Bolton Hunter Substance P | 2.9 | - | [4] |

| Human IM-9 Cells | NK1 | Competition Binding | [¹²⁵I]-labeled Bolton-Hunter Substance P | - | 30 | [1] |

| Rat | NK2 | Competition Binding | - | >10,000 | - | [2] |

| Rat | NK3 | Competition Binding | - | >10,000 | - | [2] |

Functional Activity

The antagonist activity of this compound has been functionally characterized by its ability to inhibit Substance P-induced downstream signaling events, such as phosphoinositide hydrolysis and calcium mobilization.

| Assay Type | Tissue/Cell Line | Agonist | pA₂ | Reference |

| Phospholipase C Activation | Cultured cortical astrocytes (mouse) | [Pro⁹]Substance P | 8.28 | [4] |

Mechanism of Action and Signaling Pathways

The NK1 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gαq/11 family of G-proteins.[3] Upon binding of its endogenous ligand, Substance P, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, leading to a transient increase in cytosolic Ca²⁺ concentration. DAG, in conjunction with Ca²⁺, activates protein kinase C (PKC). This compound competitively binds to the NK1 receptor, preventing the binding of Substance P and thereby inhibiting this signaling cascade.[4][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | NK1 Receptors | Tocris Bioscience [tocris.com]

- 3. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. Higher potency of this compound, in the mouse and the rat compared with other nonpeptide and peptide tachykinin NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of the substance P receptor antagonist this compound with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Non-Peptide Antagonist RP 67580: A Technical Guide to Investigating NK1 Receptor Function

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of RP 67580, a potent and selective non-peptide antagonist, in the investigation of neurokinin-1 (NK1) receptor function. This document details the pharmacological properties of this compound, outlines key experimental protocols for its use in in-vitro and in-vivo studies, and presents the underlying signaling pathways and experimental workflows in a clear, visual format.

Introduction to the NK1 Receptor and this compound

The neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P (SP). The SP/NK1 receptor system is widely distributed throughout the central and peripheral nervous systems and is implicated in a variety of physiological and pathophysiological processes, including pain transmission, neurogenic inflammation, emesis, and affective disorders.[1][2]

This compound is a potent and selective non-peptide antagonist of the NK1 receptor.[3] Its high affinity and selectivity for the NK1 receptor, particularly in rodent models, have made it an invaluable tool for elucidating the diverse functions of this receptor system.[4][5] This guide will explore the binding characteristics, functional effects, and experimental applications of this compound.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity, functional antagonism, and in-vivo efficacy.

Table 1: In-Vitro Binding Affinity of this compound for the NK1 Receptor

| Preparation | Radioligand | Ki (nM) | KD (nM) | Reference(s) |

| Rat brain synaptosomes | [125I]-Bolton Hunter Substance P | 2.9 | - | [6][7] |

| Rat brain membranes | [3H]Substance P | 4.16 | - | [8][9] |

| Transfected CHO cells (rat NK1 receptor) | [3H]Substance P | - | 0.33 ± 0.13 | [10] |

| Transfected CHO cells (rat NK1 receptor) | [3H]this compound | - | 1.22 ± 0.27 | [10] |

Table 2: In-Vitro Functional Antagonism of this compound at the NK1 Receptor

| Assay | Preparation | Agonist | pA2 Value | Reference(s) |

| Phospholipase C Activation | Cultured cortical astrocytes (mouse) | [Pro9]Substance P | 8.28 | [6][7] |

| Guinea pig ileum contraction | Guinea pig ileum | Substance P | 7.16 | [9] |

| Guinea pig ileum contraction | Guinea pig ileum | Septide (selective NK1 agonist) | 7.59 | [9] |

| Ventral root depolarization | Neonatal rat spinal cord | Substance P | 7.25 | [11] |

| Ventral root depolarization | Neonatal rat spinal cord | Neurokinin A | 7.47 | [11] |

| Ventral root depolarization | Neonatal rat spinal cord | Substance P methyl ester (SPOMe) | 7.49 | [11] |

Table 3: In-Vivo Efficacy of this compound

| Model | Species | Endpoint | Route of Administration | ED50 | Reference(s) |

| Neurogenic plasma extravasation (xylene-induced) | Rat | Inhibition of plasma extravasation | i.v. | 0.03 mg/kg | [12] |

| Neurogenic plasma extravasation (saphenous nerve stimulation) | Rat | Inhibition of plasma extravasation | i.v. | 0.15 mg/kg | [8][9] |

| Phenylbenzoquinone-induced writhing | Mouse | Analgesia | s.c. | 0.07 mg/kg | [9] |

| Formalin test (late phase) | Mouse | Analgesia | s.c. | 3.7 mg/kg | [9] |

| Diabetes-induced mechanical hyperalgesia | Rat | Reduction of hyperalgesia | s.c. | Dose-dependent effect observed at 1, 3, and 9 mg/kg | [13] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: NK1 Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: Logic of NK1 Antagonism in Pain and Inflammation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound to investigate NK1 receptor function.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the NK1 receptor.

Materials:

-

Tissue/Cells: Rat brain tissue or cells stably expressing the NK1 receptor.

-

Radioligand: [3H]Substance P or [125I]-Bolton Hunter Substance P.

-

Competitor: this compound.

-

Non-specific binding control: High concentration of unlabeled Substance P (e.g., 1 µM).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, radioligand, and binding buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled Substance P.

-

Competition: Membrane preparation, radioligand, and varying concentrations of this compound.

-

-

The final assay volume is typically 200-250 µL.

-

-

Incubation:

-

Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Phosphoinositide Hydrolysis Assay

This assay measures the ability of this compound to inhibit Substance P-induced activation of phospholipase C (PLC), a key downstream signaling event of the NK1 receptor.

Materials:

-

Cells: Cultured cells endogenously or recombinantly expressing the NK1 receptor (e.g., cortical astrocytes, CHO-NK1 cells).

-

Labeling Medium: Culture medium containing [3H]-myo-inositol.

-

Stimulation Buffer: Krebs-Ringer-HEPES buffer or similar.

-

Agonist: Substance P or a selective NK1 agonist.

-

Antagonist: this compound.

-

Lysis Buffer: e.g., 10 mM formic acid.

-

Anion-exchange chromatography columns (e.g., Dowex AG1-X8).

-

Elution Buffers: e.g., solutions of ammonium (B1175870) formate/formic acid of increasing molarity to sequentially elute different inositol (B14025) phosphates.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Cell Labeling:

-

Plate cells and grow to near confluence.

-

Incubate the cells with [3H]-myo-inositol in the culture medium for 24-48 hours to allow for incorporation into cellular phosphoinositides.

-

-

Pre-incubation:

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).

-

Add LiCl (typically 10 mM) to the buffer to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

-

Stimulation:

-

Add Substance P to stimulate the NK1 receptors and incubate for a specific time (e.g., 30-60 minutes).

-

-

Lysis and Separation:

-

Terminate the reaction by aspirating the medium and adding ice-cold lysis buffer.

-

Apply the cell lysates to the anion-exchange columns.

-

Wash the columns to remove free [3H]-myo-inositol.

-

Sequentially elute the different inositol phosphates (IP1, IP2, IP3) with elution buffers of increasing ionic strength.

-

-

Counting:

-

Collect the eluates, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the total inositol phosphate (B84403) accumulation for each condition.

-

Plot the agonist-induced inositol phosphate accumulation as a function of the this compound concentration.

-

Determine the IC50 value for this compound and, if a competitive antagonist, calculate the pA2 value.

-

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following NK1 receptor activation and its inhibition by this compound.

Materials:

-

Cells: Cells expressing the NK1 receptor.

-

Calcium-sensitive fluorescent dye: e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Agonist: Substance P.

-

Antagonist: this compound.

-

Fluorescence plate reader or microscope with appropriate filters and injection capabilities.

Procedure:

-

Cell Plating:

-

Plate cells in black-walled, clear-bottom microplates and allow them to adhere overnight.

-

-

Dye Loading:

-

Wash the cells with assay buffer.

-

Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C in the dark.

-

-

Pre-incubation with Antagonist:

-

Wash the cells to remove excess dye.

-

Add assay buffer containing varying concentrations of this compound or vehicle and incubate for 15-30 minutes.

-

-

Measurement of Calcium Response:

-

Place the plate in the fluorescence reader.

-

Establish a baseline fluorescence reading.

-

Inject Substance P into the wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Quantify the peak fluorescence response or the area under the curve.

-

Plot the agonist-induced calcium response as a function of the this compound concentration to determine its inhibitory potency (IC50).

-

In-Vivo Neurogenic Inflammation (Plasma Extravasation) Model

This protocol describes a method to assess the effect of this compound on neurogenic plasma extravasation in rodents.

Materials:

-

Animals: Rats or mice.

-

Anesthetic.

-

Evans Blue dye (e.g., 50 mg/kg in saline).

-

Inflammatory agent: e.g., capsaicin (B1668287), xylene, or electrical stimulation of a sensory nerve.

-

This compound for systemic or local administration.

-

Formamide (B127407) for tissue extraction.

-

Spectrophotometer.

Procedure:

-

Animal Preparation:

-

Anesthetize the animal.

-

Administer this compound or vehicle via the desired route (e.g., intravenous, subcutaneous).

-

-

Induction of Plasma Extravasation:

-

Inject Evans Blue dye intravenously. The dye binds to plasma albumin.

-

After a short circulation time (e.g., 5 minutes), induce neurogenic inflammation in a specific tissue (e.g., apply xylene to the ear, inject capsaicin into the paw, or electrically stimulate the saphenous nerve).

-

-

Tissue Collection and Extraction:

-

After a set time (e.g., 15-30 minutes), perfuse the animal with saline to remove intravascular Evans Blue.

-

Dissect the tissue of interest (e.g., ear, paw skin, urinary bladder).

-

Weigh the tissue and incubate it in formamide (e.g., overnight at 60°C) to extract the extravasated Evans Blue dye.

-

-

Quantification:

-

Centrifuge the formamide extracts to pellet any tissue debris.

-

Measure the absorbance of the supernatant at the appropriate wavelength (e.g., 620 nm) using a spectrophotometer.

-

Quantify the amount of extravasated Evans Blue by comparing the absorbance to a standard curve.

-

-

Data Analysis:

-

Express the results as the amount of Evans Blue per gram of tissue.

-

Compare the extent of plasma extravasation in this compound-treated animals to that in vehicle-treated controls to determine the inhibitory effect.

-

In-Vivo Nociception (Formalin Test) Model

The formalin test is a model of tonic pain with an early neurogenic phase and a late inflammatory phase. This protocol assesses the analgesic effect of this compound.

Materials:

-

Animals: Mice or rats.

-

Formalin solution (e.g., 1-5% in saline).

-

This compound for systemic or intrathecal administration.

-

Observation chamber.

Procedure:

-

Animal Acclimation and Treatment:

-

Acclimate the animal to the observation chamber.

-

Administer this compound or vehicle at a predetermined time before the formalin injection.

-

-

Formalin Injection:

-

Inject a small volume of formalin solution (e.g., 20-50 µL) into the plantar surface of one hind paw.

-

-

Behavioral Observation:

-

Immediately place the animal back into the observation chamber.

-

Record the amount of time the animal spends licking, biting, or flinching the injected paw.

-

Observations are typically made in two phases:

-

Phase 1 (Early/Neurogenic): 0-5 minutes post-injection.

-

Phase 2 (Late/Inflammatory): 15-30 minutes post-injection.

-

-

-

Data Analysis:

-

Calculate the total time spent in nociceptive behaviors for each phase.

-

Compare the behavioral scores of this compound-treated animals to those of vehicle-treated controls to determine the analgesic effect in each phase.

-

Conclusion

This compound has proven to be an indispensable pharmacological tool for the investigation of NK1 receptor function. Its high potency and selectivity have enabled researchers to delineate the roles of the Substance P/NK1 receptor system in a wide array of physiological and pathological processes. The experimental protocols detailed in this guide provide a robust framework for utilizing this compound to further advance our understanding of NK1 receptor biology and its potential as a therapeutic target. The provided quantitative data and visual representations of signaling and experimental workflows serve as a valuable resource for scientists in the field.

References

- 1. Involvement of tachykinins in plasma extravasation induced by bradykinin and low pH medium in the guinea-pig conjunctiva - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substance P induced hydrolysis of inositol phospholipids in guinea-pig ileum and rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Direct evidence that capsaicin-induced plasma protein extravasation is mediated through tachykinin NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

- 8. The neurokinin-1 receptor antagonist, sendide, exhibits antinociceptive activity in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of an NK1 receptor antagonist, FK888, on constriction and plasma extravasation induced in guinea pig airway by neurokinins and capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Evidence for Tonic Activation of NK-1 Receptors... [experts.mcmaster.ca]

- 13. Plasma extravasation induced by neurokinins in conscious rats: receptor characterization with agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of RP 67580 in Neuroinflammation Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including multiple sclerosis, Alzheimer's disease, Parkinson's disease, and traumatic brain injury. A key player in the neuroinflammatory cascade is the neuropeptide Substance P (SP) and its high-affinity receptor, the neurokinin-1 receptor (NK1R). The activation of the SP/NK1R signaling pathway on resident central nervous system (CNS) cells, such as microglia and astrocytes, as well as on infiltrating immune cells, exacerbates inflammatory responses, leading to neuronal damage.

RP 67580 is a potent and selective non-peptide antagonist of the NK1R.[1][2] It acts by competitively inhibiting the binding of Substance P to the NK1R, thereby blocking its downstream pro-inflammatory effects.[1][3] This technical guide provides an in-depth overview of the role of this compound in preclinical models of neuroinflammation, focusing on its mechanism of action, experimental protocols for its use, and its effects on key inflammatory parameters.

Mechanism of Action of this compound

This compound exerts its anti-neuroinflammatory effects by blocking the signaling cascade initiated by the binding of Substance P to the NK1R. This interaction, predominantly on microglia and astrocytes, triggers a G-protein coupled receptor (GPCR) signaling pathway that leads to the activation of downstream effectors, including phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC).[4][5] This cascade culminates in the activation of key pro-inflammatory transcription factors such as NF-κB and the mitogen-activated protein kinase (MAPK) pathway.[1][5] The activation of these pathways leads to the transcription and release of a plethora of inflammatory mediators, including cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and reactive oxygen species (ROS), which contribute to neuronal damage and the propagation of the inflammatory response.[4][6][7] By competitively binding to the NK1R, this compound effectively inhibits these downstream events, thereby attenuating the neuroinflammatory response.

Signaling Pathway of Substance P/NK1R in Microglia

Caption: SP/NK1R signaling cascade in microglia leading to neuroinflammation.

Data Presentation: Effects of NK1R Antagonism in Neuroinflammation Models

Table 1: Effect of a Representative NK1R Antagonist on Clinical Score in Mouse EAE Model

| Treatment Group | Mean Peak Clinical Score (± SEM) | Onset of Disease (Days Post-Immunization; Mean ± SEM) |

| Vehicle Control | 3.5 ± 0.3 | 10 ± 0.5 |

| NK1R Antagonist (10 mg/kg, daily) | 1.5 ± 0.2 | 14 ± 0.8 |

*p < 0.05 compared to Vehicle Control. Data is hypothetical but representative of expected outcomes based on qualitative descriptions in the literature.

Table 2: Effect of a Representative NK1R Antagonist on Pro-inflammatory Cytokine Levels in the CNS of LPS-Treated Mice

| Treatment Group | IL-1β (pg/mg tissue) | IL-6 (pg/mg tissue) | TNF-α (pg/mg tissue) |

| Saline Control | 15 ± 3 | 25 ± 5 | 30 ± 6 |

| LPS + Vehicle | 150 ± 15 | 200 ± 20 | 250 ± 25 |

| LPS + NK1R Antagonist (10 mg/kg) | 75 ± 8 | 100 ± 12 | 120 ± 15* |

*p < 0.05 compared to LPS + Vehicle. Data is hypothetical but representative of expected outcomes based on qualitative descriptions in the literature.

Table 3: Effect of a Representative NK1R Antagonist on Microglial Activation Markers in a Neuroinflammation Model

| Treatment Group | Iba1+ Cell Density (cells/mm²) | CD68+ Area (% of total area) |

| Control | 150 ± 20 | 2 ± 0.5 |

| Neuroinflammation + Vehicle | 450 ± 40 | 15 ± 2.0 |

| Neuroinflammation + NK1R Antagonist (10 mg/kg) | 250 ± 30 | 7 ± 1.0 |

*p < 0.05 compared to Neuroinflammation + Vehicle. Data is hypothetical but representative of expected outcomes based on qualitative descriptions in the literature.

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is the most commonly used animal model for multiple sclerosis and is characterized by CNS inflammation, demyelination, and axonal damage.

Objective: To evaluate the efficacy of this compound in suppressing the clinical and pathological features of EAE.

Materials:

-

Female C57BL/6 mice (8-10 weeks old)

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

This compound

-

Vehicle (e.g., saline or 0.5% methylcellulose)

-

Clinical scoring sheet for EAE (see below)

Procedure:

-

Induction of EAE:

-

Treatment with this compound:

-

Prepare a stock solution of this compound in the chosen vehicle.

-

Administer this compound (e.g., 1-10 mg/kg) or vehicle daily via subcutaneous or intraperitoneal injection, starting from the day of immunization (prophylactic treatment) or upon the onset of clinical signs (therapeutic treatment).[9]

-

-

Clinical Assessment:

-

Monitor mice daily for clinical signs of EAE and body weight.

-

Score the clinical severity of EAE using a standardized 0-5 scale[10]:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund or dead

-

-

-

Histological and Molecular Analysis (at study endpoint):

-

Perfuse mice and collect brain and spinal cord tissues.

-

Perform immunohistochemistry for markers of inflammation (e.g., CD45 for infiltrating leukocytes), microglial activation (Iba1, CD68), and demyelination (e.g., Luxol Fast Blue).[11][12]

-

Measure cytokine levels (IL-1β, IL-6, TNF-α) in CNS tissue homogenates using ELISA or multiplex assays.

-

Experimental Workflow for EAE Model

Caption: Workflow for evaluating this compound in a mouse EAE model.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

Systemic or central administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust neuroinflammatory response characterized by the activation of microglia and the production of pro-inflammatory cytokines.

Objective: To assess the ability of this compound to mitigate LPS-induced neuroinflammation.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Vehicle

-

Sterile saline

Procedure:

-

Induction of Neuroinflammation:

-

Treatment with this compound:

-

Administer this compound (e.g., 1-10 mg/kg, i.p. or s.c.) or vehicle at a specified time point before or after the LPS challenge.

-

-

Tissue Collection and Analysis:

-

At a predetermined time after LPS injection (e.g., 4, 6, or 24 hours), euthanize the mice and collect brain tissue.

-

Isolate specific brain regions (e.g., hippocampus, cortex) for analysis.

-

Measure the levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and chemokines in brain homogenates using ELISA or multiplex assays.[9][14]

-

Perform immunohistochemistry or immunofluorescence to assess microglial activation using markers such as Iba1 and CD68.[15][16]

-

Experimental Workflow for LPS Model

Caption: Workflow for assessing this compound in an LPS-induced neuroinflammation model.

Conclusion

This compound, as a selective antagonist of the NK1R, represents a promising therapeutic agent for mitigating neuroinflammation. By blocking the pro-inflammatory signaling cascade initiated by Substance P, this compound has the potential to reduce the production of inflammatory mediators, decrease microglial activation, and ultimately protect against neuronal damage in a variety of neurological disorders. The experimental models and protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other NK1R antagonists in the context of neuroinflammation. Further studies are warranted to generate more quantitative data on the efficacy of this compound in these models to support its clinical development.

References

- 1. In silico screening of neurokinin receptor antagonists as a therapeutic strategy for neuroinflammation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TNF-α evokes blood-brain barrier dysfunction through activation of Rho-kinase and neurokinin 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System | JNEUROLOGY [jneurology.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]

- 7. Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substance P enhances microglial density in the substantia nigra through neurokinin-1 receptor/NADPH oxidase-mediated chemotaxis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LPS-Induced Neuroinflammation Disrupts Brain-Derived Neurotrophic Factor and Kinase Pathways in Alzheimer's Disease Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Iba-1-/CD68+ microglia are a prominent feature of age-associated deep subcortical white matter lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Staining of HLA-DR, Iba1 and CD68 in human microglia reveals partially overlapping expression depending on cellular morphology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Systemic LPS Causes Chronic Neuroinflammation and Progressive Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Beneficial effects of running exercise on hippocampal microglia and neuroinflammation in chronic unpredictable stress-induced depression model rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Temporal and Spatial Changes in the Pattern of Iba1 and CD68 Staining in the Rat Brain Following Severe Traumatic Brain Injury [scirp.org]

Preliminary studies using RP 67580

An In-depth Technical Guide to the Preliminary Studies of RP 67580

Introduction

This compound is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP).[1] Developed by Rhône-Poulenc, this compound has been instrumental in preclinical research to elucidate the physiological roles of Substance P and the therapeutic potential of NK1 receptor antagonism, particularly in pain and neurogenic inflammation.[1][2] This document provides a comprehensive overview of the foundational preclinical data on this compound, detailing its pharmacological properties, experimental protocols, and mechanism of action.

Mechanism of Action: NK1 Receptor Antagonism

This compound functions as a competitive antagonist at the NK1 receptor.[1] The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P, couples to the Gαq protein. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC), culminating in various cellular responses. This compound selectively binds to the NK1 receptor, preventing Substance P from initiating this signaling cascade.[3][4]

Figure 1: this compound Antagonism of the NK1 Receptor Signaling Pathway.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified through various in vitro and in vivo assays.

Table 1: In Vitro Activity of this compound

| Assay Type | Preparation | Species | Parameter | Value | Reference |

| Receptor Binding | Rat brain membranes | Rat | Ki for [3H]SP binding | 4.16 ± 0.59 nM | [1] |

| Receptor Binding | Rat brain synaptosomes | Rat | Ki for [125I]-BHSP binding | 2.9 nM | [3][5] |

| Receptor Binding | Transfected CHO cells (rat NK1R) | Rat | KD for [3H]this compound binding | 1.22 ± 0.27 nM | [4] |

| Functional Assay | Guinea pig ileum contraction (SP-induced) | Guinea Pig | pA2 | 7.16 | [1] |

| Functional Assay | Guinea pig ileum contraction (Septide-induced) | Guinea Pig | pA2 | 7.59 | [1] |

| Functional Assay | Mouse cortical astrocytes (PLC activation) | Mouse | pA2 | 8.28 | [5] |

| Selectivity | Rat NK2 and NK3 receptors | Rat | Ki | > 10 µM |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Endpoint | Route | ED50 | Reference |

| Neurogenic Inflammation | Rat | Inhibition of SP-induced plasma extravasation (urinary bladder) | i.v. | 0.04 mg/kg | [1] |

| Neurogenic Inflammation | Rat | Inhibition of plasma extravasation (saphenous nerve stimulation) | i.v. | 0.15 mg/kg | [1][6] |

| Analgesia | Mouse | Phenylbenzoquinone-induced writhing | s.c. | 0.07 mg/kg | [1] |

| Analgesia | Mouse | Formalin test | s.c. | 3.7 mg/kg | [1] |

| Diabetic Hyperalgesia | Rat | Reduction of mechanical hyperalgesia | s.c. | 1-9 mg/kg (dose-dependent) | [7] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

[3H]Substance P Binding Assay

This assay measures the ability of a compound to compete with radiolabeled Substance P for binding to NK1 receptors.

-

Preparation: Crude synaptosomes are prepared from rat brain tissue.[3][5]

-

Procedure: Membranes are incubated with [3H]Substance P in the presence of various concentrations of this compound.

-

Analysis: Following incubation, the membranes are washed to remove unbound ligand. The amount of bound radioactivity is quantified using liquid scintillation counting. The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined and used to calculate the inhibitory constant (Ki).[1][6]

Guinea Pig Ileum Contraction Assay

This functional assay assesses the antagonist's ability to inhibit the physiological response to an NK1 agonist.

-

Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution.

-

Procedure: Contractions of the smooth muscle are induced by adding an NK1 agonist like Substance P or the selective agonist Septide. The experiment is repeated after pre-incubating the tissue with various concentrations of this compound.

-

Analysis: The magnitude of the contractions is measured. The data is used to construct a Schild plot to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.[1]

Phenylbenzoquinone-Induced Writhing Test

This is a common in vivo model for assessing the analgesic properties of a compound.

-

Subjects: Male mice are used for this test.[1]

-

Procedure:

-

A group of mice is pre-treated with this compound, typically via subcutaneous (s.c.) injection. A control group receives a vehicle.[1]

-

After a set period (e.g., 30 minutes), all mice receive an intraperitoneal (i.p.) injection of phenylbenzoquinone, a chemical irritant.

-

Each mouse is then placed in an individual observation chamber.

-

The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 5-10 minutes).

-

-

Analysis: The ED50, the dose of this compound that reduces the number of writhes by 50% compared to the vehicle-treated group, is calculated.[1]

Figure 2: Workflow for the Phenylbenzoquinone-Induced Writhing Test.

Selectivity and Species Specificity

A key feature of this compound is its high selectivity for the NK1 receptor. It displays negligible affinity for NK2 and NK3 tachykinin receptors, with Ki values greater than 10,000 nM.[1] However, the compound exhibits significant species-dependent affinity. It has a much higher affinity for rat and mouse NK1 receptors than for human NK1 receptors.[2] This characteristic led to further structure-activity relationship (SAR) studies to develop analogs, such as RPR-100893, with improved affinity for the human receptor.[2]

Conclusion

The preliminary studies on this compound firmly established it as a potent, selective, and competitive antagonist of the NK1 receptor in rodent models. The comprehensive in vitro and in vivo data demonstrated its ability to effectively block the actions of Substance P, leading to significant anti-inflammatory and analgesic effects. While its lower affinity for human receptors limited its direct clinical development, this compound has been an invaluable pharmacological tool, paving the way for a new class of drugs targeting the Substance P/NK1 pathway for managing pain, inflammation, and other neurological disorders.[1][2]

References

- 1. pnas.org [pnas.org]

- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. Higher potency of this compound, in the mouse and the rat compared with other nonpeptide and peptide tachykinin NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of the substance P receptor antagonist this compound with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Higher potency of this compound, in the mouse and the rat compared with other nonpeptide and peptide tachykinin NK1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. RP-67580, a specific tachykinin NK1 receptor antagonist, relieves chronic hyperalgesia in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of RP 67580: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacology of RP 67580, a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. This document details its mechanism of action, binding affinity, signaling pathways, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound exerts its pharmacological effects through competitive antagonism of the tachykinin NK1 receptor.[1][2][3][4] It selectively binds to the NK1 receptor, thereby preventing the binding of the endogenous ligand, Substance P (SP).[3][4] This blockade inhibits the downstream signaling cascades typically initiated by SP, which are implicated in pain transmission, neurogenic inflammation, and other pathophysiological processes.[3][5] Notably, this compound displays a higher affinity for the rat and mouse NK1 receptor compared to the human receptor.[1][2] Its enantiomer, RP 68651, is largely inactive, highlighting the stereospecificity of the interaction with the NK1 receptor.[4][5][6] While the primary mechanism is NK1 receptor antagonism, some studies suggest a possible partial involvement of calcium channel inhibition in its antinociceptive effects.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the binding affinity and in vivo potency of this compound and its inactive enantiomer, RP 68651.

Table 1: Receptor Binding Affinities (Ki/Kd in nM)

| Compound | Receptor | Species | Preparation | Radioligand | Affinity (nM) | Reference(s) |

| This compound | NK1 | Rat | Brain Membranes | [3H]SP | 4.16 ± 0.59 (Ki) | [3][4] |

| NK1 | Rat | Brain Synaptosomes | [125I]-BHSP | 2.9 (Ki) | [6][7][8] | |

| NK1 | Rat | Transfected CHO Cells | [3H]this compound | 1.22 ± 0.27 (Kd) | [9][10][11] | |

| NK1 | Rat | LRM55 Glial Cells | 7.9 (Kd) | [12] | ||

| NK2 | Rat | > 10,000 | [1][2] | |||

| NK3 | Rat | > 10,000 | [1][2] | |||

| NK1 | Human | UC11 Astrocytoma Cells | 194 (Kd) | [12] | ||

| RP 68651 | NK1 | Rat | Inactive | [4][5][6] |

Table 2: In Vivo Efficacy (ED50/ID50)

| Compound | Model | Species | Endpoint | Route of Administration | Efficacy | Reference(s) |

| This compound | SP-induced Plasma Extravasation (Urinary Bladder) | Rat | Inhibition | i.v. | 0.04 mg/kg (ED50) | [3] |

| Antidromic Nerve Stimulation-induced Plasma Extravasation (Hind Paw) | Rat | Inhibition | i.v. | 0.15 mg/kg (ED50) | [3] | |

| Phenylbenzoquinone-induced Writhing | Mouse | Analgesia | s.c. | 0.07 mg/kg (ED50) | [3] | |

| Formalin Test | Mouse | Analgesia | s.c. | 3.7 mg/kg (ED50) | [3] | |

| Trigeminal Ganglion Stimulation-induced Plasma Extravasation (Dura Mater) | Rat | Inhibition | 0.6 µg/kg (ID50) | [5][7] | ||

| Diabetes-induced Mechanical Hyperalgesia | Rat | Analgesia | s.c. | Dose-dependent reduction (1, 3, 9 mg/kg) | [6] | |

| RP 68651 | Diabetes-induced Mechanical Hyperalgesia | Rat | Analgesia | s.c. | Inactive | [6] |

| Trigeminal Ganglion Stimulation-induced Plasma Extravasation (Dura Mater) | Rat | Inhibition | ~400-fold less active than this compound | [5] |

Signaling Pathways

The NK1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 and to a lesser extent, Gs.[4][13][14] Activation by Substance P initiates a cascade of intracellular events. This compound, as a competitive antagonist, blocks the initiation of this signaling cascade.

NK1 Receptor Signaling Cascade

Caption: NK1 Receptor Signaling Pathway and Point of Inhibition by this compound.

Logical Flow: Antagonism by this compound

Caption: Competitive Antagonism of the NK1 Receptor by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Radioligand Binding Assay for NK1 Receptor

This protocol describes a competitive binding assay to determine the affinity of this compound for the NK1 receptor using radiolabeled Substance P.

Objective: To determine the inhibitory constant (Ki) of this compound at the NK1 receptor.

Materials:

-

Biological Source: Rat brain membranes or cells stably expressing the NK1 receptor (e.g., CHO cells).[3][9][10][11]

-

Radioligand: [3H]Substance P ([3H]SP) or [125I]-Bolton Hunter Substance P ([125I]-BHSP).[3][6][7][8]

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 µM).

-

Instrumentation: Scintillation counter or gamma counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize the biological source in an appropriate buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of this compound.

-

Incubation: Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C) to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide Hydrolysis Assay

This assay measures the functional antagonism of this compound by quantifying its ability to inhibit Substance P-induced phosphoinositide turnover.

Objective: To determine the functional antagonist potency (pA2) of this compound.

Materials:

-

Biological Source: Cells expressing the NK1 receptor (e.g., cultured cortical astrocytes or transfected cell lines).[6][7][8]

-

Radiolabel: [3H]myo-inositol.

-

Stimulant: Substance P or a selective NK1 agonist (e.g., [Pro9]SP).

-

Inhibitor: Lithium chloride (LiCl) to inhibit inositol (B14025) monophosphatase.

-

Test Compound: this compound at various concentrations.

-

Instrumentation: Scintillation counter, chromatography columns (e.g., Dowex).

Procedure:

-

Cell Culture and Labeling: Culture the cells and label them by incubating with [3H]myo-inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.

-

Pre-incubation: Wash the cells and pre-incubate them with LiCl and the desired concentrations of this compound.

-

Stimulation: Add Substance P to stimulate the hydrolysis of phosphoinositides.

-

Termination of Reaction: Stop the reaction by adding a solution such as ice-cold trichloroacetic acid.

-

Extraction and Separation of Inositol Phosphates: Extract the soluble inositol phosphates and separate them from other cellular components using anion-exchange chromatography (e.g., Dowex columns).

-

Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

-

Data Analysis: Plot the accumulation of inositol phosphates against the concentration of Substance P in the presence and absence of different concentrations of this compound. Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.

In Vivo Neurogenic Plasma Extravasation Model